

# Cellular Targets of Aviptadil in the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### **Abstract**

Aviptadil, a synthetic formulation of the endogenous Vasoactive Intestinal Peptide (VIP), has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Its therapeutic potential, particularly in the context of acute respiratory distress syndrome (ARDS) and other inflammatory conditions, stems from its interaction with specific cellular targets within the immune system.[2][3] This document provides an in-depth technical overview of these cellular targets, the associated signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these interactions. Aviptadil's primary mechanism involves binding to G-protein coupled receptors VPAC1 and VPAC2, which are expressed on a variety of immune cells, thereby modulating cytokine production, promoting anti-inflammatory phenotypes, and protecting host cells from inflammatory damage.[1][4]

# **Primary Cellular Receptors and Distribution**

**Aviptadil** exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs) belonging to the secretin receptor superfamily:

- VPAC1 (Vasoactive Intestinal Peptide Receptor 1): Predominantly found in lung tissue and on T lymphocytes.[2][5][6][7]
- VPAC2 (Vasoactive Intestinal Peptide Receptor 2): Primarily expressed on smooth muscle, mast cells, and the basal part of the lung mucosa.[2][6][7][8]



Both VIP and **Aviptadil** bind to these receptors with high affinity, initiating downstream signaling cascades.[9] The differential expression of these receptors on various immune cells dictates the specific immunomodulatory effects of the peptide.

# **Key Immune Cell Targets and Mechanisms of Action**

**Aviptadil** targets a broad range of immune cells, orchestrating a shift from a pro-inflammatory to an anti-inflammatory and regulatory state.

## **T Lymphocytes**

T cells are a major target for **Aviptadil**, with VPAC1 being the predominant receptor.[6][7] Its effects include:

- Inhibition of Pro-inflammatory T Cells: **Aviptadil** inhibits the proliferation of T lymphocytes and dampens the activity of pro-inflammatory T-helper 1 (Th1) and Th17 cells.[5][6][10]
- Promotion of Regulatory Phenotypes: It promotes the differentiation of T-helper 2 (Th2) lymphocytes and induces the activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation.[1][5][10] In studies on sarcoidosis, inhaled Aviptadil was shown to increase the population of CD4+ CD127- CD25+ T cells, a key Treg phenotype.[5][7]

#### **Monocytes and Macrophages**

These innate immune cells are critical mediators of inflammation and are significantly modulated by **Aviptadil**.

- Suppression of Pro-inflammatory Cytokines: Aviptadil effectively inhibits the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from activated monocytes and macrophages.[1][11] This action is central to its ability to mitigate the "cytokine storm" associated with conditions like ARDS.[3][12][13][14]
- Antiviral Effects:In vitro studies have shown that VIP can inhibit the replication of SARS-CoV 2 in human monocytes, suggesting a direct antiviral component to its mechanism.[5][6][7]



### **Dendritic Cells (DCs)**

**Aviptadil** influences dendritic cells, which bridge the innate and adaptive immune responses. It can inhibit the release of chemokines from DCs, thereby reducing the recruitment of inflammatory cells to sites of injury.[8] Furthermore, VIP can promote the development of tolerogenic dendritic cells, which in turn support the induction of Tregs.[15]

### Alveolar Type II (AT-II) Cells

While not classic immune cells, AT-II cells in the lung are a primary target for both SARS-CoV-2 and **Aviptadil**, and they play a crucial role in pulmonary immune defense.[8][10]

- Receptor-Mediated Protection: AT-II cells express high levels of the VPAC1 receptor.[5][6]
   Aviptadil binding to this receptor protects the cells from apoptosis (programmed cell death) by inhibiting pathways such as NMDA-induced caspase-3 activity.[8][10][16] This is critical for preserving the integrity of the alveolar-capillary barrier.[1]
- Surfactant Production: **Aviptadil** stimulates the production of pulmonary surfactant, which is essential for lung function and has indirect benefits in reducing inflammation and injury.[2][5] [17]

# **Signaling Pathways**

Upon binding to VPAC1 or VPAC2 receptors, **Aviptadil** triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors. Notably, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB) while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, leading to a downstream reduction in the transcription of inflammatory cytokine genes.[11][15]





Click to download full resolution via product page

Caption: Aviptadil signaling cascade in macrophages.



#### Modulation of T-Cell Differentiation by Aviptadil Aviptadil Acts on Inhibits Inhibits Naive T-Cell Promotes Promotes Th17 Cell Th1 Cell Regulatory T-Cell (Treg) Th2 Cell (Pro-inflammatory) (Pro-inflammatory) (Immunosuppressive) (Anti-inflammatory)

Click to download full resolution via product page

Caption: Aviptadil's influence on T-cell differentiation pathways.

# **Quantitative Data Summary**

The immunomodulatory effects of **Aviptadil** have been quantified in several studies. The following table summarizes key findings.



| Parameter<br>Measured                   | Cell Type <i>l</i><br>System | Effect<br>Observed                                                                | Study Context                        | Citation      |
|-----------------------------------------|------------------------------|-----------------------------------------------------------------------------------|--------------------------------------|---------------|
| Interleukin-6 (IL-6)                    | Patients with ARDS           | 75% ± 3%<br>average<br>reduction                                                  | Clinical study in ARDS               | [2]           |
| Interleukin-6 (IL-<br>6)                | Patients with<br>COVID-19    | Prevented sharp elevation compared to placebo                                     | Phase 2b/3<br>Clinical Trial         | [12][13]      |
| Tumor Necrosis<br>Factor-α (TNF-α)      | Patients with<br>Sarcoidosis | Significant<br>reduction in BAL<br>fluid                                          | Phase II Clinical<br>Study (Inhaled) | [5][7]        |
| Regulatory T Cells (CD4+CD127- CD25+)   | Patients with<br>Sarcoidosis | Significant<br>increment in BAL<br>fluid                                          | Phase II Clinical<br>Study (Inhaled) | [5][7]        |
| Viral Replication                       | Calu-3 cells,<br>Monocytes   | Inhibition of<br>SARS-CoV-2<br>replication                                        | In vitro<br>experiments              | [5][6][7][18] |
| Recovery from<br>Respiratory<br>Failure | Patients with<br>COVID-19    | 2.6-fold increased odds of being free of respiratory failure at Day 7 vs. placebo | Clinical Trial                       | [19]          |

# **Experimental Protocols**

The mechanisms of **Aviptadil** have been investigated through a combination of in vitro assays, animal models, and human clinical trials.

# Protocol: Randomized Controlled Trial of IV Aviptadil in ARDS



- Objective: To assess the efficacy and safety of intravenous Aviptadil in patients with respiratory failure from causes such as COVID-19 or sepsis.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][12]
- Participant Population: Adult patients admitted to an ICU with moderate to severe ARDS
   (e.g., P/F ratio < 150) requiring mechanical ventilation or high-flow oxygen therapy.[20]</li>
- Intervention: Patients are randomized to receive either Aviptadil or a matching placebo.
   Aviptadil is administered as a continuous intravenous infusion for 12 hours per day for three consecutive days, typically in escalating doses.[18][20]
  - Day 1: 50 pmol/kg/hr (or ~0.166 mcg/kg/hr)
  - Day 2: 100 pmol/kg/hr (or ~0.332 mcg/kg/hr)
  - Day 3: 150 pmol/kg/hr (or ~0.489 mcg/kg/hr)
- Primary Endpoints: Key outcomes often include "alive and free from respiratory failure" at a predefined time point (e.g., Day 60) and overall mortality.[5][12]
- Secondary/Exploratory Endpoints:
  - Change in oxygenation status (e.g., PaO2/FiO2 ratio).[21]
  - Measurement of inflammatory biomarkers (e.g., IL-6, CRP, D-Dimer, Ferritin) from blood samples collected at baseline and specified follow-up times (e.g., Day 7).[2][12]
  - Radiological assessment of lung injury.[21]
  - Time to recovery and duration of mechanical ventilation.[19]
- Statistical Analysis: Analysis is typically performed on an intent-to-treat basis, comparing the proportion of patients meeting the primary endpoint in the **Aviptadil** group versus the placebo group using appropriate statistical tests (e.g., logistic regression).





Click to download full resolution via product page

Caption: Generalized experimental workflow for an Aviptadil clinical trial.

# **Protocol: In Vitro Cytokine Inhibition Assay**



- Objective: To quantify the effect of Aviptadil on the production of pro-inflammatory cytokines by immune cells.
- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, or specific cell lines (e.g., macrophages differentiated from THP-1 monocytes) are cultured.
- Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
- Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of Aviptadil.
- Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of cytokines (e.g., TNF-α, IL-6) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Analysis: The results are used to determine the dose-dependent inhibitory effect of Aviptadil
  and to calculate metrics such as the IC50 (the concentration of drug that inhibits the cytokine
  response by 50%).

## Conclusion

**Aviptadil**'s therapeutic action is rooted in its targeted engagement with the VPAC1 and VPAC2 receptors on a multitude of cells central to the immune response. Its primary cellular targets include T lymphocytes, macrophages, dendritic cells, and pulmonary AT-II cells. By activating anti-inflammatory signaling pathways, inhibiting the production of key inflammatory mediators like IL-6 and TNF-α, promoting a regulatory T-cell environment, and exerting direct protective effects on lung epithelium, **Aviptadil** offers a multifaceted approach to managing severe inflammatory conditions. The quantitative data from clinical and preclinical studies provide robust evidence for its potent immunomodulatory effects, positioning it as a significant candidate for further development in the treatment of ARDS and other diseases characterized by excessive inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is the mechanism of Aviptadil? [synapse.patsnap.com]
- 2. Aviptadil: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relief Therapeutics studies Aviptadil for Covid-19-related ARDS [clinicaltrialsarena.com]
- 4. What is Aviptadil used for? [synapse.patsnap.com]
- 5. emjreviews.com [emjreviews.com]
- 6. ijrc.in [ijrc.in]
- 7. Aviptadil- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]
- 8. Anticipated pharmacological role of Aviptadil on COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled aviptadil for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of IV Vasoactive Intestinal Peptide (Aviptadil) in Patients With Critical COVID-19
  Respiratory Failure: Results of a 60-Day Randomized Controlled Trial\* PMC
  [pmc.ncbi.nlm.nih.gov]
- 13. NRx Pharmaceuticals Presents Evidence ZYESAMI™ (aviptadil) Helps Prevent "Cytokine Storm" in Patients with COVID-19 [prnewswire.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijccm.org [ijccm.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. zuventus.co.in [zuventus.co.in]



- 20. Role of Intravenous Aviptadil in Sepsis Related Acute Respiratory Distress Syndrome -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Aviptadil, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Targets of Aviptadil in the Immune System: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b549347#cellular-targets-of-aviptadil-in-the-immune-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com